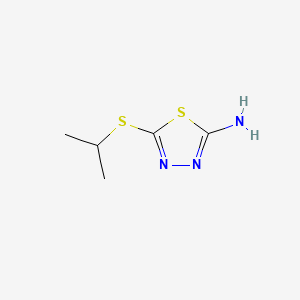

5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine

説明

特性

IUPAC Name |

5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S2/c1-3(2)9-5-8-7-4(6)10-5/h3H,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMMKDSALYWVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342705 | |

| Record name | 5-[(Propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30062-47-6 | |

| Record name | 5-[(1-Methylethyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30062-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Traditional Method

This method typically involves:

Reactants : Thiosemicarbazide and an appropriate carboxylic acid (in this case, isopropyl thioester).

Process :

- The thiosemicarbazide is reacted with the carboxylic acid in the presence of a strong acid catalyst such as sulfuric acid or polyphosphoric acid.

- The reaction mixture is maintained at elevated temperatures (around 100-105°C) for several hours to facilitate cyclodehydration, leading to the formation of the desired thiadiazole compound.

Yield : The yields from this method can vary significantly based on reaction conditions but are generally reported to be around 90% under optimal conditions.

One-Pot Synthesis

Recent advancements have introduced a one-pot synthesis method that simplifies the process significantly:

Reactants : Thiosemicarbazide and carboxylic acid combined with polyphosphate ester as a catalyst.

Process :

- The reaction occurs without toxic additives (e.g., phosphorus oxychloride), making it more environmentally friendly.

- It involves three sequential steps: formation of an intermediate followed by cyclization and final product formation all in one reaction vessel.

Yield : This method has shown promising results with yields exceeding 85% for various thiadiazole derivatives.

Solid-Phase Reaction

Another innovative approach involves solid-phase synthesis:

Reactants : Thiosemicarbazide and carboxylic acids along with phosphorus pentachloride.

Process :

- The reactants are ground together in a dry reaction vessel at room temperature.

- After standing still for a period, an alkaline solution is added to adjust pH before filtering and recrystallizing the product.

Yield : This method is noted for its simplicity and efficiency, achieving yields over 91% with minimal equipment requirements.

| Preparation Method | Reactants | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Method | Thiosemicarbazide + Carboxylic Acid | ~90 | High yield under optimal conditions | Requires strong acids; lengthy process |

| One-Pot Synthesis | Thiosemicarbazide + Carboxylic Acid + Polyphosphate Ester | >85 | Environmentally friendly; simplified steps | May require optimization of conditions |

| Solid-Phase Reaction | Thiosemicarbazide + Carboxylic Acid + Phosphorus Pentachloride | >91 | Simple setup; high yield | Limited to specific reactants |

Research indicates that thiadiazole compounds exhibit various biological activities, making them valuable in drug development. For instance, derivatives like 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine have been studied for their potential antiproliferative effects against cancer cell lines. Ongoing studies aim to explore these compounds' pharmacological properties further.

化学反応の分析

Synthetic Pathways and Precursor Reactivity

The synthesis of 5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-amine is inferred from methods used for analogous 1,3,4-thiadiazole derivatives. Key steps include:

- Cyclization of thiosemicarbazides : Thiosemicarbazide derivatives react with carboxylic acids or acid chlorides under dehydrating agents (e.g., polyphosphate ester or H₂SO₄) to form the thiadiazole core .

- Functionalization at position 5 : The isopropylsulfanyl group is introduced via nucleophilic substitution or oxidative coupling. For example, thiol-containing intermediates may react with isopropyl halides under basic conditions .

Reactions at the Amino Group (Position 2)

The primary amine at position 2 is highly reactive, enabling:

- Diazotization and azo coupling :

- Schiff base formation : Reacts with aldehydes/ketones to yield imine derivatives, useful in coordination chemistry .

Reactivity of the Isopropylsulfanyl Group (Position 5)

The sulfur atom in the isopropylsulfanyl moiety participates in:

- Oxidation :

- Nucleophilic substitution :

Ring-Modification Reactions

The 1,3,4-thiadiazole core undergoes:

- Electrophilic substitution : Limited due to electron-deficient nature, but halogenation (e.g., Cl₂/FeCl₃) occurs at position 5 if deactivated groups are absent .

- Ring-opening reactions :

Coordination Chemistry

The amino and sulfanyl groups act as ligands for metal complexes:

- Transition metal complexes :

Biological Activity and Derivatization

Derivatives exhibit antimicrobial and antiviral properties:

- Antifungal activity : MIC values range from 32.6 μg/mL (comparable to itraconazole) .

- Structure-activity relationship : Electron-withdrawing groups (e.g., –NO₂) enhance bioactivity .

Data Tables

Table 1. Key Synthetic Reactions and Yields

Table 2. Biological Activity of Analogues

| Derivative | Microbial Target | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5-(p-Nitrophenyl)thiadiazole | Candida albicans | 32.6 | |

| 5-Methylthio-thiadiazole | Staphylococcus aureus | 45.2 |

科学的研究の応用

Antimicrobial Activity

- Mechanism of Action : Thiadiazole derivatives, including 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine, exhibit antimicrobial properties primarily through their ability to inhibit bacterial growth. The presence of thiol groups and other functional moieties enhances their efficacy against various pathogens.

-

Case Studies :

- A study demonstrated that derivatives of 1,3,4-thiadiazole showed significant activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 0.03 mg/mL for some compounds .

- Another series of compounds demonstrated moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values outperforming standard antibiotics like chloramphenicol in certain instances .

| Pathogen | Compound Tested | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | This compound | 0.03 |

| Bacillus subtilis | This compound | 0.03 |

| E. coli | Various thiadiazole derivatives | 31.25 |

Anticancer Activity

- Cytotoxic Effects : Research has indicated that various thiadiazole derivatives possess cytotoxic properties against cancer cell lines. The compound's structure allows for interactions with cellular targets involved in cancer progression.

-

Case Studies :

- A study identified that certain 1,3,4-thiadiazole derivatives exhibited significant in vitro antitumor activities against breast cancer cell lines (MDA-MB-231) with IC50 values lower than those of cisplatin .

- Another investigation highlighted the potential of modified thiadiazoles in inhibiting the growth of mycobacterial strains related to tuberculosis, showcasing their broader therapeutic applications .

| Cancer Cell Line | Compound Tested | IC50 (μM) |

|---|---|---|

| MDA-MB-231 | N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | 3.3 |

| HEK293T | N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | 33.74 |

Anti-inflammatory Properties

- Inflammation Modulation : Thiadiazole derivatives have shown promise in modulating inflammatory responses through various pathways, including inhibition of pro-inflammatory cytokines.

- Case Studies :

作用機序

The mechanism of action of 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity, leading to cell lysis. In cancer cells, it may inhibit specific signaling pathways, inducing apoptosis or cell cycle arrest.

類似化合物との比較

Comparison with Structural Analogues

Substituent Effects on Electronic and Physicochemical Properties

- Compound I (5-[3-phenylypropyl]-N-[2′-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amine) : The phenylpropyl substituent enhances aromatic stacking, while the methoxycarbonyl group introduces electron-withdrawing effects, altering electronic density on the thiadiazole ring. Theoretical studies suggest reduced HOMO-LUMO gaps compared to alkyl-substituted analogues, making it suitable for optoelectronic applications .

- 5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine: The bulky tert-pentyl group increases steric hindrance, reducing solubility in polar solvents but enhancing stability in nonpolar environments. This compound is utilized as an insecticide, leveraging its lipophilicity for membrane penetration .

Table 1: Key Physicochemical Properties

Anticancer Activity

- 5-(5-(4-Fluorophenyl)thiophen-2-yl)-1,3,4-thiadiazol-2-amine derivatives : Schiff bases of this compound demonstrated selective cytotoxicity against MCF-7 breast cancer cells (IC50 = 1.28 µg/mL), attributed to the fluorophenyl-thiophene moiety enhancing DNA intercalation .

- Thiadiazolo[3,2-a]pyrimidine-6-carbonitriles : Derived from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, these compounds showed GI50 values of 28.9–55.3 µM across multiple cancer lines. The chlorophenyl group improved binding to thymidylate synthase .

Antifungal Activity

- 5-(4-(Phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives: These analogues exhibited potency comparable to fluconazole, with electron-donating substituents (e.g., -OCH3) enhancing activity against Candida spp. .

Anticonvulsant Activity

- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c): Demonstrated ED50 values of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ), superior to phenobarbital. The chloro-phenoxy group likely enhances blood-brain barrier permeability .

生物活性

5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings.

1. Structural Characteristics

The molecular formula for this compound is . The structure features a thiadiazole ring with an isopropylsulfanyl group at the C-5 position and an amino group at the C-2 position. This unique arrangement contributes to its biological properties.

2. Anticancer Activity

Research indicates that various 1,3,4-thiadiazole derivatives exhibit significant anticancer activity. For instance:

- A study demonstrated that compounds with similar structures showed inhibitory effects on several cancer cell lines. For example, compounds with IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.28 to 10 μg/mL against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) were reported .

- Specifically, derivatives of thiadiazoles have been shown to induce apoptosis in cancer cells without causing cell cycle arrest, suggesting a potential mechanism of action that could be applicable to this compound .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | HCT116 | 3.29 |

| Compound B | H460 | 10 |

| Compound C | MCF-7 | 0.28 |

3. Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives:

- A series of synthesized thiadiazoles were tested against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with some compounds showing minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 32.6 |

| Compound B | E. coli | 47.5 |

| Compound C | Pseudomonas aeruginosa | 62.5 |

4. Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, thiadiazole derivatives have been explored for their anti-inflammatory properties:

- Compounds based on the thiadiazole scaffold have shown promise as cyclooxygenase-2 (COX-2) inhibitors in various assays. This suggests potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of thiadiazoles are multifaceted:

- Cytotoxicity : Thiadiazoles may inhibit DNA and RNA synthesis in cancer cells while sparing normal cells.

- Antimicrobial Action : The presence of sulfur in the thiadiazole ring enhances interaction with bacterial membranes or enzymes critical for bacterial survival.

Q & A

Q. What are the common synthetic routes for 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine, and what key reaction parameters influence yield?

The synthesis typically involves heterocyclization of acylated thiosemicarbazides followed by alkylation. A two-step procedure is effective: (1) Cyclization of thiosemicarbazides with carbon disulfide under reflux to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates, and (2) alkylation with isopropylsulfanyl groups. Key parameters include reaction temperature (e.g., 363 K for cyclization), solvent choice (e.g., DMSO/water for recrystallization), and stoichiometric ratios of reagents like POCl₃ (used in similar thiadiazole syntheses). Optimizing pH during precipitation (e.g., pH 8–9 with ammonia) also impacts purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, revealing bond lengths (e.g., C–S ≈ 1.74–1.81 Å) and dihedral angles between thiadiazole and substituents. Complementary techniques include:

- ¹H/¹³C NMR : To verify alkylsulfanyl group integration and amine protons.

- IR spectroscopy : To identify N–H stretching (~3300 cm⁻¹) and C=S/C–N vibrations.

- Elemental analysis : To validate stoichiometry. Studies on analogous thiadiazoles highlight the importance of geometric restraints during X-ray refinement to resolve disordered atoms .

Q. How can researchers assess the purity and stability of this compound under various storage conditions?

Purity is typically assessed via thin-layer chromatography (TLC) using silica gel plates and UV visualization. High-performance liquid chromatography (HPLC) with UV detection provides quantitative purity data. Stability studies involve:

- Accelerated degradation tests under heat (40–60°C) and humidity (75% RH).

- Periodic NMR or mass spectrometry to detect decomposition products (e.g., sulfoxide formation). Storage in inert atmospheres (argon) at –20°C in amber vials is recommended to minimize oxidative and photolytic degradation .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to improve scalability and reduce by-products?

- Stepwise alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in heterogeneous systems.

- Solvent screening : Replace high-boiling solvents like DMSO with greener alternatives (e.g., ethanol/water mixtures) to simplify purification.

- By-product analysis : Employ LC-MS to identify impurities (e.g., disulfide by-products) and adjust reaction stoichiometry or temperature accordingly. Evidence from similar thiadiazole syntheses suggests that optimizing alkylation reagent excess (1.2–1.5 eq.) reduces unreacted intermediates .

Q. How should researchers design experiments to evaluate the biological activity of this compound against specific disease targets?

- In vitro assays : Start with cytotoxicity screening (e.g., MTT assay on cancer cell lines) and antioxidant activity tests (e.g., DPPH radical scavenging).

- Targeted assays : For antimicrobial activity, use broth microdilution to determine minimum inhibitory concentrations (MICs).

- Molecular docking : Prioritize targets by simulating interactions with enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases. Studies on analogous oxadiazoles demonstrate the utility of AutoDock Vina for binding affinity predictions .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Molecular docking : Use software like AutoDock or Schrödinger Suite to model binding poses. Key parameters include grid box size (encompassing the active site) and Lamarckian genetic algorithms for conformational sampling.

- QM/MM simulations : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to refine docking results.

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability). Prior studies on oxadiazoles highlight correlations between thiadiazole ring planarity and membrane permeability .

Q. How can contradictory data regarding the compound’s biological efficacy be systematically analyzed?

- Meta-analysis : Compile dose-response data across studies to identify outliers or trends.

- Experimental replication : Vary assay conditions (e.g., cell line passage number, serum concentration) to test robustness.

- Theoretical alignment : Reconcile discrepancies using frameworks like structure-activity relationships (SARs). For example, conflicting antioxidant results may arise from divergent redox environments in assay setups. Linking findings to a unified mechanistic hypothesis (e.g., free radical scavenging vs. enzyme inhibition) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。